4-(3-Chlorophenyl)-2-methylthiomorpholine-3,5-dione

Description

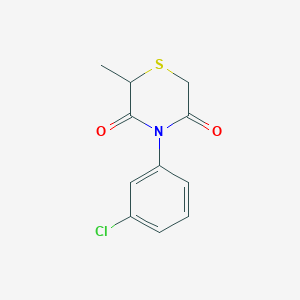

4-(3-Chlorophenyl)-2-methylthiomorpholine-3,5-dione (CAS: 344265-67-4) is a heterocyclic compound with the molecular formula C₁₁H₁₀ClNO₂S and a molecular weight of 255.72 g/mol . Its structure features a thiomorpholine dione core (a six-membered ring containing sulfur, two ketone groups, and a nitrogen atom) substituted with a 3-chlorophenyl group at position 4 and a methyl group at position 2. Its storage conditions and hazard data remain unspecified in current sources .

Properties

IUPAC Name |

4-(3-chlorophenyl)-2-methylthiomorpholine-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2S/c1-7-11(15)13(10(14)6-16-7)9-4-2-3-8(12)5-9/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTHGDAELYFYDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)CS1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-2-methylthiomorpholine-3,5-dione typically involves the reaction of 3-chlorobenzoyl chloride with 2-methylthiomorpholine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-2-methylthiomorpholine-3,5-dione undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the compound can be reduced to form alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted thiomorpholine derivatives.

Scientific Research Applications

Pharmaceutical Development

4-(3-Chlorophenyl)-2-methylthiomorpholine-3,5-dione has been investigated for its potential as a lead compound in drug development. Its structural characteristics allow it to interact with various biological targets:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial properties. The presence of the chlorophenyl group enhances its interaction with bacterial cell membranes, potentially leading to increased efficacy against resistant strains.

- Anticancer Properties : Preliminary studies have shown that this compound can inhibit the growth of certain cancer cell lines. The mechanism involves inducing apoptosis in cancer cells, which is a critical pathway for developing new anticancer therapies .

Synthesis Overview Table

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Morpholine, chlorobenzene | Reflux in acetic acid | Formation of intermediate |

| 2 | Methylthio reagent | Reflux | Formation of final compound |

Biological Studies

In vitro studies have demonstrated the biological activity of this compound:

- Cell Line Testing : The compound was tested against various human cancer cell lines, showing promising results in inhibiting cell proliferation with IC50 values indicating effective dosage ranges for therapeutic use .

- Mechanistic Insights : Studies utilizing molecular docking techniques suggest that the compound binds effectively to specific protein targets involved in cancer progression, further validating its potential as an anticancer agent .

Case Studies

Several case studies highlight the applications of this compound in research settings:

- Case Study 1 : A study published in a peer-reviewed journal explored the efficacy of this compound against breast cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis at concentrations as low as 10 µM .

- Case Study 2 : Another investigation focused on its antimicrobial properties against Gram-positive bacteria. The compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting its potential for development as a new antibacterial agent .

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-2-methylthiomorpholine-3,5-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Positional Isomer: 4-(2-Chlorophenyl)-2-methylthiomorpholine-3,5-dione

The ortho-substituted isomer (CAS: 344265-74-3) shares the same molecular formula and weight as the target compound but differs in the position of the chlorine atom on the phenyl ring (2-chloro vs. 3-chloro). Key computed properties include:

- XLogP3 : 2.6 (indicating moderate lipophilicity)

- Topological Polar Surface Area (TPSA) : 62.7 Ų (suggesting moderate solubility in polar solvents)

Implications :

- Differences in dipole moments due to chlorine positioning could affect crystallinity or solubility profiles.

3-Chloro-N-phenyl-phthalimide (CAS: Not specified)

This compound (C₁₄H₈ClNO₂, MW: 257.67 g/mol) features a phthalimide core with a 3-chloro and N-phenyl substitution (Fig. 1, ). Unlike the thiomorpholine dione, it lacks sulfur and has a fused benzene ring system.

Implications :

- The phthalimide’s rigid aromatic structure makes it suitable as a monomer in high-performance polymers, whereas the thiomorpholine dione’s sulfur-containing ring may offer unique electronic properties for pharmaceutical or catalytic applications.

Merbaphen (Organomercury Compound)

Merbaphen (C₁₆H₁₆ClHgN₂NaO₆, MW: 591.34 g/mol) is a historical diuretic containing a chlorophenyl group and a mercury atom. Unlike this compound, it is an organometallic compound with significant toxicity due to mercury .

Implications :

- Merbaphen’s chlorophenyl group facilitates binding to biological targets, a feature that could inspire drug design in non-toxic analogs like thiomorpholine diones.

Tetrachloromonospirocyclotriphosphazenes

Phosphazenes (e.g., compounds 1 and 2 in ) are phosphorus-nitrogen heterocycles with spirocyclic architectures. They are synthesized via reactions with diamines and exhibit applications in flame retardants or elastomers.

Implications :

- Thiomorpholine diones and phosphazenes both feature heteroatom-rich rings, but phosphazenes’ inorganic backbone provides thermal stability, whereas sulfur in thiomorpholine diones may enhance redox activity.

- Synthetic routes for phosphazenes require specialized reagents (e.g., triethylamine, THF), while thiomorpholine diones likely follow simpler organic protocols .

Data Tables

Table 1: Comparative Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight | Core Structure | Key Substituents | XLogP3 | TPSA (Ų) |

|---|---|---|---|---|---|---|

| This compound | C₁₁H₁₀ClNO₂S | 255.72 | Thiomorpholine dione | 3-chlorophenyl, methyl | 2.6* | 62.7* |

| 4-(2-Chlorophenyl)-2-methylthiomorpholine-3,5-dione | C₁₁H₁₀ClNO₂S | 255.72 | Thiomorpholine dione | 2-chlorophenyl, methyl | 2.6 | 62.7 |

| 3-Chloro-N-phenyl-phthalimide | C₁₄H₈ClNO₂ | 257.67 | Phthalimide | 3-chloro, N-phenyl | N/A | N/A |

Table 2: Application Comparison

| Compound | Primary Applications | Safety Considerations |

|---|---|---|

| This compound | Research chemical | No significant hazards reported |

| Merbaphen | Historical diuretic | High toxicity (Hg content) |

| Tetrachloromonospirocyclotriphosphazenes | Flame retardants, elastomers | Requires careful handling |

Biological Activity

4-(3-Chlorophenyl)-2-methylthiomorpholine-3,5-dione is a compound of interest due to its potential biological activity, particularly in the fields of oncology and neuropharmacology. This article synthesizes existing research on its biological effects, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a chlorophenyl group and a methylthio group, contributing to its unique pharmacological profile. The presence of these substituents may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may act through several mechanisms:

- Inhibition of Tyrosine Kinases : Compounds with similar structures have been shown to inhibit tyrosine kinases, which are critical in cancer cell proliferation. For instance, derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione demonstrated significant inhibitory effects on EGFR and VEGFR2, crucial targets in cancer therapy .

- Interaction with Lipid Membranes : Studies suggest that these compounds can intercalate into lipid bilayers, affecting membrane integrity and potentially disrupting cellular signaling pathways .

Anticancer Activity

The anticancer properties of this compound have been highlighted in several studies:

- Cell Line Studies : It has shown promising results against various cancer cell lines. For example, compounds structurally related to it exhibited growth inhibition in colon cancer cell lines such as HCT-116 and SW-620 with GI50 values in the nanomolar range (approximately ) .

- In Vivo Efficacy : Animal models have demonstrated that these compounds can reduce tumor growth significantly when administered in appropriate doses. This suggests potential for development as targeted therapies for malignancies associated with EGFR and VEGFR2 signaling pathways.

Neuropharmacological Effects

In addition to anticancer activity, there is evidence suggesting neuropharmacological potential:

- Anticonvulsant Activity : Similar compounds have been evaluated for their anticonvulsant properties. For instance, derivatives showed moderate inhibition of voltage-gated sodium channels, which are essential in the propagation of action potentials in neurons .

Case Study 1: Antitumor Efficacy

A study published in Medicinal Chemistry reported on a series of chlorophenyl derivatives that included morpholine-based structures. These compounds were tested for their ability to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting the hypothesis that these compounds can effectively target cancer cells through multiple pathways .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of similar morpholine derivatives. The findings revealed that certain analogs could reduce neuronal excitability and protect against excitotoxicity by modulating calcium influx through L-type calcium channels . These results suggest potential applications in treating conditions like epilepsy or neurodegenerative diseases.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.